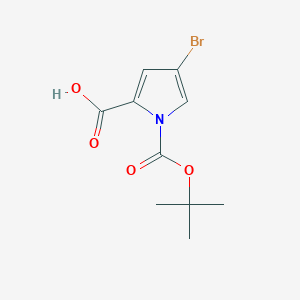
3-Aminobiphenyl-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobiphenyl-2-carboxylic acid: is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, where an amino group is attached to the third position and a carboxylic acid group is attached to the second position of the biphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Aromatic Compounds: One common method to prepare carboxylic acids, including 3-Aminobiphenyl-2-carboxylic acid, is through the oxidation of aromatic compounds.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) followed by acid hydrolysis to produce the carboxylic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes or the use of advanced catalytic systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Aminobiphenyl-2-carboxylic acid can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: The compound can also undergo reduction reactions, where the carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Aminobiphenyl-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aromatic amino acids.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism by which 3-Aminobiphenyl-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-Aminobiphenyl: Similar structure but with the amino group at the second position.
4-Aminobiphenyl: Amino group at the fourth position, known for its use in dye production.
3-Aminobiphenyl: Lacks the carboxylic acid group, used in the synthesis of other organic compounds.
Uniqueness: 3-Aminobiphenyl-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the biphenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
4432-98-8 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
2-amino-6-phenylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |
Clave InChI |
LKIOVYMETOAPEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


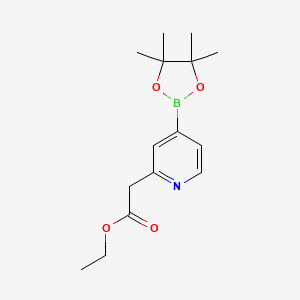
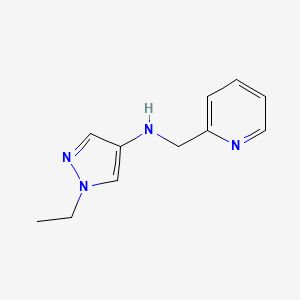
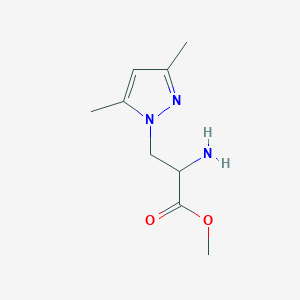


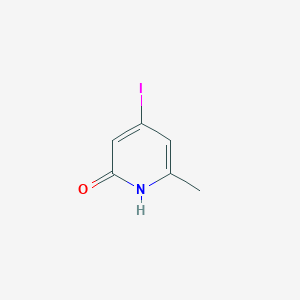
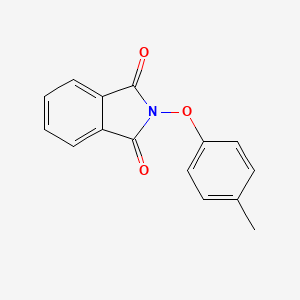

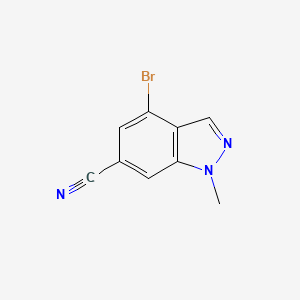
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)

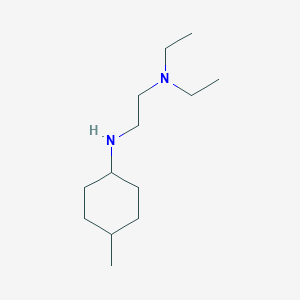
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
